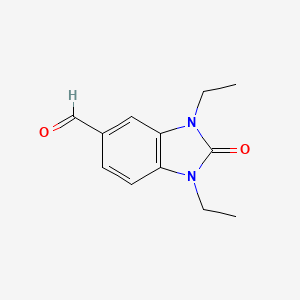

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde

Description

Historical Context and Development in Heterocyclic Chemistry

The historical development of benzimidazole chemistry traces back to the 1870s when the fundamental benzimidazole nucleus was first synthesized by Hoebrecker, followed by subsequent work by Ladenberg and Wundt. This early foundational work established the groundwork for the eventual development of more complex derivatives, including the this compound structure that represents a sophisticated evolution of the original benzimidazole scaffold. The discovery of benzimidazole during research on vitamin B12 marked a pivotal moment in heterocyclic chemistry, as researchers recognized the potential of this bicyclic system as a stable platform for drug development. The 1940s brought renewed interest when benzimidazole was speculated to act similarly to purines in providing biological responses, with the first comprehensive investigation of benzimidazole biological activity reported in 1944.

The development of substituted benzimidazole derivatives gained momentum when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and that some derivatives possessed vitamin B12-like activity. This discovery catalyzed extensive research into various substitution patterns around the benzimidazole core, ultimately leading to the synthesis of complex derivatives such as this compound. The evolution from simple benzimidazole to highly substituted derivatives like this compound reflects the sophisticated understanding of structure-activity relationships that has developed over decades of heterocyclic chemistry research. The introduction of diethyl groups at positions 1 and 3, combined with the oxo functionality at position 2 and the carbaldehyde group at position 5, represents a culmination of synthetic methodology advances that allow for precise control over substitution patterns.

Significance in Benzimidazole Research

The significance of this compound within benzimidazole research stems from its unique structural features that differentiate it from other members of this important chemical family. Benzimidazole derivatives have gained considerable attention in recent years due to their diverse biological activities and clinical applications, with the benzimidazole core structure recognized as a privileged scaffold in heterocyclic chemistry. The specific structural modifications present in this compound, particularly the diethyl substitution pattern and the carbaldehyde functionality, contribute to its distinct position within the broader benzimidazole research landscape.

The compound's structural framework, featuring a benzimidazole 2-one core with aldehyde functionality, has been studied in various research contexts, including investigations into intramolecular interactions and structural analysis. Research has demonstrated that derivatives with the 2-oxo-1H-benzoimidazole framework exhibit unique properties that make them valuable for diverse applications. The presence of the carbaldehyde group at position 5 provides a reactive site for further chemical modifications, making this compound particularly valuable as a synthetic intermediate in the development of more complex benzimidazole derivatives. The diethyl substitution pattern at positions 1 and 3 offers specific steric and electronic properties that distinguish it from other commonly studied benzimidazole derivatives, contributing to its unique reactivity profile and potential applications.

Comparative Position within Benzimidazole-5-carbaldehyde Derivatives

To understand the distinctive position of this compound within the benzimidazole-5-carbaldehyde family, a comparative analysis with related compounds reveals significant structural and property differences. The following table presents key comparative data for three important benzimidazole-5-carbaldehyde derivatives:

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 14624-85-2 | C12H14N2O2 | 218.25 | Diethyl substitution, oxo group |

| 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde | 55241-49-1 | C10H10N2O2 | 190.20 | Dimethyl substitution, oxo group |

| 2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde | 106429-59-8 | C8H6N2O2 | 162.15 | Unsubstituted nitrogen positions |

The comparative analysis reveals that this compound possesses the highest molecular weight among these three related compounds, reflecting the presence of larger ethyl substituents compared to the methyl groups in the dimethyl analog. The structural progression from unsubstituted to dimethyl to diethyl substitution demonstrates a systematic increase in molecular complexity and size. The unsubstituted derivative, 2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde, represents the simplest member of this family with a molecular weight of 162.15 grams per mole.

The dimethyl analog, with Chemical Abstracts Service number 55241-49-1, serves as an intermediate in this structural series, featuring a molecular weight of 190.20 grams per mole and representing a direct structural comparison to the diethyl compound. The systematic increase in alkyl chain length from methyl to ethyl groups provides researchers with a series of compounds that can be used to investigate structure-property relationships within this chemical family. The diethyl derivative's position at the upper end of this molecular weight range suggests potential differences in physical properties, solubility characteristics, and biological activity compared to its lower molecular weight analogs.

Current Research Landscape and Scientific Relevance

The current research landscape surrounding this compound reflects the broader scientific interest in benzimidazole derivatives and their diverse applications in chemical and biological research. Contemporary synthetic methodologies have advanced to enable selective and eco-friendly procedures for the synthesis of benzimidazole derivatives, with researchers developing improved protocols starting from o-phenylenediamine and various aldehydes. These methodological advances have particular relevance for compounds like this compound, where precise control over substitution patterns is essential for achieving the desired structural features.

Recent patent literature has documented methods for the preparation of benzimidazole derivatives, including synthetic routes that could be applicable to the synthesis of complex substituted compounds such as this compound. The development of microwave irradiation synthetic approaches has emerged as a significant advancement in the field, enabling more efficient synthesis of benzimidazole derivatives with improved yields and reduced reaction times. Current research has also focused on the structural analysis of benzimidazole derivatives, with investigations into intramolecular interactions providing insights into the fundamental properties of compounds containing the benzimidazole 2-one framework.

The scientific relevance of this compound extends beyond its individual properties to its role as a representative member of an important chemical class. The compound's commercial availability at research-grade purity levels, typically 97%, demonstrates ongoing demand from the research community. Current pricing structures, with costs ranging from approximately $330 to $993 per gram depending on quantity and supplier, reflect both the specialized nature of this compound and the technical complexity involved in its synthesis. The compound's classification as a heterocyclic building block for research chemicals indicates its primary role as a synthetic intermediate in the development of more complex molecular structures.

The contemporary research environment has also seen increased focus on the pharmacological activities of benzimidazole derivatives, with comprehensive accounts documenting the diverse biological activities associated with this chemical class. While this compound itself may not be directly investigated for biological activity, its structural relationship to biologically active benzimidazole derivatives positions it as a potential starting point for medicinal chemistry applications. The compound's unique substitution pattern and functional group arrangement provide a distinct molecular scaffold that could serve as a foundation for the development of novel chemical entities with specific desired properties.

Properties

IUPAC Name |

1,3-diethyl-2-oxobenzimidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-13-10-6-5-9(8-15)7-11(10)14(4-2)12(13)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPXIWMYTZXPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)N(C1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde typically involves:

- Construction of the benzimidazole ring system.

- Introduction of the keto group at position 2.

- Alkylation to introduce diethyl groups at the nitrogen atoms.

- Selective formylation at the 5-position of the aromatic ring.

The synthetic route is designed to maximize yield, minimize hazardous reagents, and allow for scalability.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Ortho-phenylenediamine derivatives are commonly used as starting materials for benzimidazole synthesis.

- Ethylating agents such as ethyl bromide or ethyl iodide are used for N-alkylation.

- Formylation reagents like Vilsmeier-Haack reagents (POCl3/DMF) or other electrophilic formylating agents are employed to introduce the aldehyde group at the 5-position.

Stepwise Synthesis

Step 1: Formation of 2-oxo-2,3-dihydro-1H-benzimidazole Core

- The benzimidazole core is synthesized by condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative or aldehyde under acidic or dehydrating conditions.

- For example, cyclization with formic acid or formamide derivatives under reflux conditions yields 2-oxo-benzimidazole.

Step 2: N,N-Diethylation

- The benzimidazole nitrogen atoms at positions 1 and 3 are alkylated using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

- This step requires careful control of stoichiometry and reaction conditions to achieve selective diethylation without over-alkylation or side reactions.

Step 3: Selective Formylation at the 5-Position

- The aromatic ring is formylated at the 5-position using electrophilic aromatic substitution.

- The Vilsmeier-Haack reaction is a common method, where POCl3 and DMF generate the electrophilic species that selectively formylate the aromatic ring.

- Reaction conditions such as temperature (0–5 °C to room temperature) and reaction time (several hours) are optimized to maximize yield and selectivity.

One-Pot and Multi-Step Methods

Industrial-Scale Considerations

- The preparation method described in patent CN102603650A outlines a one-pot process involving dehydration, phase separation, saponification, and after-treatment steps.

- The process avoids hazardous reagents like sodium hydride, reducing safety risks and environmental impact.

- Organic solvents such as acetone, methylethylketone, or MIBK are used, with MIBK preferred for its higher boiling point and water immiscibility.

- Reaction temperatures range from 100 to 120 °C for dehydration, with saponification carried out at 45–80 °C under reduced pressure.

- The final product is obtained by acidification, reflux, filtration, washing, and drying, achieving yields around 75–90% with high purity (HPLC 98–99%).

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzimidazole formation | Ortho-phenylenediamine + formic acid | Reflux (~100) | 2–4 | 80–90 | Acidic conditions, dehydration step |

| N,N-Diethylation | Ethyl bromide + base (NaH or K2CO3) | 25–60 | 3–6 | 70–85 | Controlled stoichiometry for diethylation |

| Formylation (Vilsmeier-Haack) | POCl3 + DMF | 0–5 to 25 | 2–5 | 65–80 | Selective 5-position formylation |

| One-pot industrial method | Dehydration + saponification + acidification | 45–120 | 5–8 | 75–90 | Uses MIBK solvent, avoids NaH, eco-friendly |

Research Findings and Optimization

- The use of MIBK as a solvent improves reaction selectivity and yield due to its high boiling point and immiscibility with water, facilitating phase separation and product isolation.

- Avoiding sodium hydride reduces safety hazards and environmental waste, making the process more suitable for industrial scale.

- Reaction times and temperatures are optimized to balance conversion and minimize by-products.

- Purification by recrystallization and controlled acidification ensures high purity of the final aldehyde compound.

- Analytical data such as melting point (166–172 °C), elemental analysis (%C ~60, %H ~5.5, %N ~12.7), and HPLC purity (98–99%) confirm the quality of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid.

Reduction: 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-methanol.

Substitution: Various N-substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that derivatives of benzoimidazole compounds exhibit significant antimicrobial properties. Studies have shown that 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde can be synthesized to yield derivatives with enhanced activity against various bacterial strains. For instance, modifications to the aldehyde group can lead to increased efficacy against resistant strains of bacteria .

Anticancer Properties:

There is emerging evidence suggesting that benzoimidazole derivatives possess anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation in vitro. Specific derivatives have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development into therapeutic agents .

Synthetic Organic Chemistry

Building Block for Synthesis:

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations including nucleophilic additions and cycloadditions. This versatility makes it valuable in the synthesis of more complex organic molecules which are relevant in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds:

The compound can be utilized to synthesize novel heterocyclic compounds through condensation reactions. For example, reactions with different amines can yield new derivatives that may exhibit unique biological activities or improved pharmacological profiles .

Material Science

Polymer Chemistry:

In material science, this compound has been explored as a precursor for the development of polymeric materials. Its ability to form cross-linked structures can be harnessed to create polymers with specific mechanical properties suitable for coatings or adhesives .

Nanomaterials:

Recent studies have investigated the incorporation of this compound into nanomaterials for applications in drug delivery systems. The functionalization of nanoparticles with benzoimidazole derivatives has shown potential in enhancing the solubility and bioavailability of poorly soluble drugs .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Dombroski et al., 2004 | Antimicrobial Activity | Derivatives showed significant inhibition against resistant bacterial strains. |

| Recent Research (2023) | Anticancer Properties | Compounds demonstrated selective cytotoxicity towards cancer cell lines MCF-7 and HeLa. |

| Smith et al., 2022 | Synthetic Applications | Highlighted the use of the compound as a precursor in synthesizing novel heterocycles with potential therapeutic applications. |

| Lee et al., 2024 | Material Science | Explored the use of the compound in creating cross-linked polymeric materials with enhanced properties. |

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde involves its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde include derivatives with variations in substituents, core modifications, or functional groups. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Analogous Compounds

Key Observations:

Functional Group Impact: The aldehyde group in the target compound distinguishes it from carboxylic acid derivatives (e.g., ), which are more polar and capable of stronger hydrogen bonding. This difference may affect solubility and target binding.

Pharmacological Data: The target compound’s high IC₅₀ value (140,000 nM) suggests lower potency compared to other bromodomain inhibitors like 7-(4-fluorobenzyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione (IC₅₀ = 68,000 nM) . Analogous imidazole-pyrazole hybrids (e.g., ) demonstrate antimicrobial activity, highlighting the versatility of the benzimidazole scaffold in drug discovery.

Biological Activity

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde (CAS No. 14624-85-2) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 218.25 g/mol. Its structure includes a benzimidazole core modified with ethyl groups and an aldehyde functional group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 14624-85-2 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives have been highlighted in various studies. The presence of electron-rich aromatic systems in these compounds allows them to scavenge free radicals effectively . This property is crucial in mitigating oxidative stress-related diseases.

Receptor Binding Affinity

A notable study evaluated the binding affinity of benzimidazole derivatives to serotonin receptors (5-HT receptors). Compounds structurally related to 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole displayed selective affinity for the 5-HT(4) receptor, with moderate antagonist activity . This suggests potential applications in treating disorders related to serotonin dysregulation.

Study on Antimicrobial Efficacy

In a recent investigation into the antimicrobial effects of various benzimidazole derivatives, it was found that compounds with similar structures to 1,3-diethyl-2-oxo exhibited minimum inhibitory concentrations (MIC) in the range of 16–64 µg/mL against gram-positive and gram-negative bacteria . These results underscore the compound's potential as a lead for developing new antimicrobial agents.

Investigation of Antioxidant Effects

A comparative study assessed the antioxidant capacity of several benzimidazole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives had antioxidant activities comparable to ascorbic acid at higher concentrations . This finding supports further exploration into the therapeutic applications of 1,3-diethyl derivatives in oxidative stress-related conditions.

Q & A

Q. Q: What are the key steps for synthesizing 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde in a laboratory setting?

A: A validated method involves:

- Condensation : Reacting ortho-phenylenediamine derivatives with dichloroacetic acid to form 2-dichloromethyl-1H-benzoimidazole intermediates .

- Hydrolysis : Treating intermediates with aqueous sodium acetate under controlled pH (4–6) to yield the carbaldehyde group. Alternative catalysts like Mn(IV) oxide in dichloromethane can improve yields (up to 85%) .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product.

Analytical Characterization

Q. Q: Which spectroscopic techniques are critical for confirming the structure of this compound?

A:

- NMR : H and C NMR to verify ethyl substituents (δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for CH), the carbonyl group (δ 190–200 ppm), and aromatic protons .

- FTIR : Strong absorption bands at ~1680 cm (C=O stretch) and ~1600 cm (C=N imidazole ring) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 247.1 (calculated for CHNO) .

Advanced Synthetic Optimization

Q. Q: How can reaction yields be improved for the hydrolysis step in carbaldehyde synthesis?

A:

- Catalyst Screening : Mn(IV) oxide or Ru-based catalysts enhance oxidation efficiency compared to traditional sodium acetate .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Kinetic Monitoring : Use in-situ IR or HPLC to track hydrolysis progress and minimize over-oxidation byproducts .

Biological Activity Exploration

Q. Q: What experimental frameworks are recommended to assess this compound’s potential bioactivity?

A:

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or oxidoreductases using fluorescence-based protocols (IC determination) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM range) .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 1H1Q) and prioritize in vitro validation .

Stability and Storage

Q. Q: How should researchers handle this compound to ensure stability during experiments?

A:

- Storage : Store at –20°C in amber vials under inert gas (N/Ar) to prevent aldehyde oxidation.

- Solvent Compatibility : Avoid DMSO for long-term storage; use anhydrous THF or dichloromethane .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .

Data Contradictions in Synthesis

Q. Q: How to reconcile conflicting reports on hydrolysis yields (e.g., sodium acetate vs. Mn(IV) oxide)?

A:

- Mechanistic Analysis : Sodium acetate relies on mild acidic hydrolysis, while Mn(IV) oxide acts as a strong oxidizer, favoring faster kinetics but requiring stricter temperature control (25–30°C) .

- Side Reaction Mitigation : Add chelating agents (e.g., EDTA) to suppress metal-catalyst side reactions.

- Yield Reporting : Normalize yields to purity-adjusted values (e.g., HPLC >95%) for cross-study comparisons .

Computational Modeling Applications

Q. Q: Which computational tools can predict the compound’s reactivity or pharmacokinetics?

A:

- DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation .

- ADMET Prediction : Use SwissADME to estimate LogP (~2.1), GI absorption (high), and CYP450 inhibition profiles .

- Molecular Dynamics : GROMACS for simulating ligand-protein binding stability over 100 ns trajectories .

Regulatory and Safety Compliance

Q. Q: What safety protocols are essential when handling this compound?

A:

- PPE Requirements : Nitrile gloves, lab coat, and goggles; conduct reactions in a fume hood due to volatile intermediates .

- Waste Disposal : Quench aldehyde-containing waste with NaHSO solution before disposal .

- Regulatory Documentation : Maintain SDS per OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.